N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a tetrazole ring, a fluorophenyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions.
Indole Derivative Preparation: The indole moiety is prepared by Fischer indole synthesis, starting from phenylhydrazine and acetone.
Coupling Reaction: The final step involves coupling the tetrazole derivative with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and safety.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
Ligand Design: Used in the design of ligands for metal complexes.
Synthetic Intermediates: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural complexity.
Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in anti-inflammatory and anticancer research.
Diagnostic Agents: Potential use in the development of diagnostic imaging agents.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The indole moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a different position of the fluorine atom.
N-((1-(3-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide: Chlorine substituent instead of fluorine.
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-ethyl-1H-indol-3-yl)-2-oxoacetamide: Ethyl group instead of methyl on the indole ring.
Uniqueness
The unique combination of the fluorophenyl group, tetrazole ring, and indole moiety in N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2/c1-11-17(14-7-2-3-8-15(14)22-11)18(27)19(28)21-10-16-23-24-25-26(16)13-6-4-5-12(20)9-13/h2-9,22H,10H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCAIQFRWWCYTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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